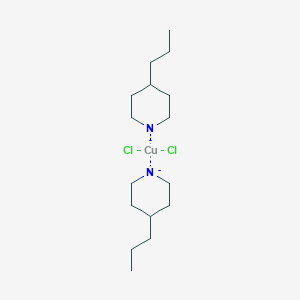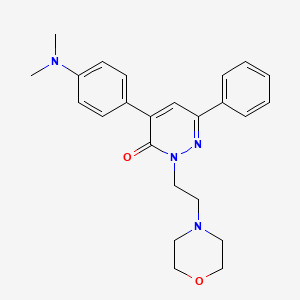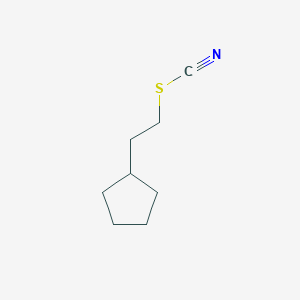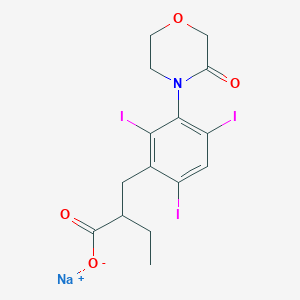
alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is a complex organic compound that features a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of the Iodine Atoms: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Cinnamic Acid Derivative: This step involves the coupling of the iodinated morpholine derivative with a cinnamic acid precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.
Reduction: Reduction reactions may target the carbonyl group in the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a radiopaque agent for imaging studies due to the presence of iodine atoms.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt depends on its application. In medicinal chemistry, its radiopaque properties are due to the high atomic number of iodine, which absorbs X-rays effectively. In biochemical applications, it may interact with specific molecular targets through its functional groups, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Iodinated Contrast Agents: Such as iopamidol and iohexol, used in medical imaging.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid, which have similar structural features.
Cinnamic Acid Derivatives: Such as cinnamaldehyde and cinnamic acid itself, which are used in various chemical syntheses.
Uniqueness
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is unique due to its combination of a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative, which confer specific chemical and physical properties that are valuable in diverse applications.
Propiedades
Número CAS |
21762-16-3 |
|---|---|
Fórmula molecular |
C15H15I3NNaO4 |
Peso molecular |
676.99 g/mol |
Nombre IUPAC |
sodium;2-[[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]methyl]butanoate |
InChI |
InChI=1S/C15H16I3NO4.Na/c1-2-8(15(21)22)5-9-10(16)6-11(17)14(13(9)18)19-3-4-23-7-12(19)20;/h6,8H,2-5,7H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
LCPPYZDHMISEHA-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
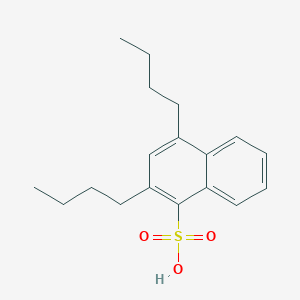
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
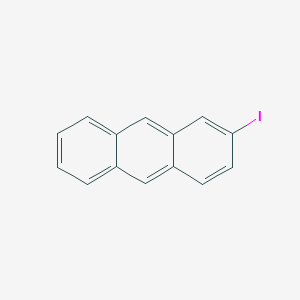
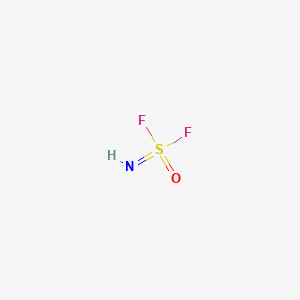

![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
